1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane
Description
1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2 and a trifluoromethyl-substituted phenyl group at position 1. The spiro[3.3]heptane core imposes rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and drug discovery . Its hydrochloride salt form (CAS: 787564-03-8) is commonly used to improve solubility and handling properties .
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)10-4-2-9(3-5-10)11-12(8-17-11)6-1-7-12/h2-5,11,17H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCCVMBEYYQJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of cost-effective reagents and catalysts is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane has several scientific research applications:
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity for certain receptors or enzymes .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural features and properties of 1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane and analogous compounds:
Key Findings
Spiro Ring Size :
- The [3.3] spiro system (e.g., target compound) exhibits higher ring strain and rigidity compared to larger systems like [3.5] () or [4.5] (). This strain may enhance binding affinity in receptor-targeted applications .
- Larger spiro systems (e.g., [4.5]) accommodate bulkier substituents but reduce metabolic stability .
Substituent Effects :
- The trifluoromethyl group in the target compound increases lipophilicity (LogP ~2.8) compared to fluorine (LogP ~2.2 in ) or thiophene (LogP ~1.9 in ), improving blood-brain barrier penetration .
- Hydroxyl or ketone groups () introduce polarity, favoring aqueous solubility but reducing membrane permeability .
Synthetic Utility :
- Tosyl-substituted diazaspiro compounds () are pivotal in asymmetric synthesis due to their leaving group properties .
- Hydrochloride salts () are preferred in drug development for enhanced stability and crystallinity .
Biological Activity :
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFN
- Molecular Weight : 227.23 g/mol
The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, influencing their biological interactions.
Research indicates that this compound interacts with various biological targets, primarily focusing on:
- Neurotransmitter Receptors : The compound has shown affinity for certain neurotransmitter receptors, potentially modulating neurochemical pathways.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.
Biological Effects
The biological effects of this compound have been documented in several studies:
- Antidepressant Activity : In animal models, it exhibited significant antidepressant-like effects, suggesting its potential utility in treating mood disorders.
- Antinociceptive Properties : The compound demonstrated pain-relieving properties in various pain models, indicating its potential as an analgesic agent.
- Anti-inflammatory Effects : Preliminary studies have suggested that it may reduce inflammation markers in vivo.
Study 1: Antidepressant Effects
A study published in a peer-reviewed journal explored the antidepressant effects of this compound in mice. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting enhanced mood-related behaviors.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 15 | 60 ± 10 |
| Locomotor Activity (counts) | 150 ± 20 | 180 ± 25 |
Study 2: Analgesic Properties
Another investigation assessed the analgesic properties using the hot plate test. The compound significantly increased pain threshold compared to the vehicle-treated group.
| Treatment | Pain Threshold (seconds) |
|---|---|
| Vehicle | 5.0 ± 0.5 |
| Compound Dose A | 8.0 ± 0.7* |
| Compound Dose B | 10.0 ± 0.8** |
*P < 0.05 vs Vehicle
**P < 0.01 vs Vehicle
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
